REACTION_CXSMILES
|
[OH:1][CH:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH:2]([CH:3]1[CH2:7][CH2:6][CH2:5][NH:4]1)[OH:1]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C1N(CCC1)C(=O)OC(C)(C)C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as a mixture of diastereomers
|
Type
|
TEMPERATURE
|
Details
|
bathe cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
ADDITION
|
Details
|
added to 1 N sodium hydroxide solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The resulting oil is distilled in a Kugelrohr apparatus (175-200° C., 0.2 Torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(O)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |